1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide
Overview
Description
1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic, sulfonyl, and thiazole groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Amidation: The final step involves coupling the sulfonylated thiazole with proline or a proline derivative to form the desired prolinamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include sulfuric acid for nitration, bromine for halogenation, and hydrogen peroxide for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also contribute to binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide can be compared with similar compounds, such as:
1-[(4-methoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinamide: This compound features a glycine moiety instead of a proline moiety, which may influence its biological activity and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-2-23-12-5-7-13(8-6-12)25(21,22)19-10-3-4-14(19)15(20)18-16-17-9-11-24-16/h5-9,11,14H,2-4,10H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDEOHBZUDLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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